molecular formula C18H17BrO4 B3096644 (2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1287257-13-9

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3096644
CAS No.: 1287257-13-9
M. Wt: 377.2 g/mol
InChI Key: KKEVOASJUHVSLZ-VQHVLOKHSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Chalcones are widely investigated for their structural versatility and biological activities, including anticancer, antimicrobial, and antimalarial properties .

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-21-16-10-8-12(17(22-2)18(16)23-3)7-9-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEVOASJUHVSLZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Scientific Research Applications

Applications in Scientific Research

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has garnered attention for its potential applications across various fields:

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules and derivatives.

Biological Research

  • Antioxidant Properties : Studies indicate that chalcones exhibit significant antioxidant activity, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research has shown that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as:

  • Cancer
  • Inflammatory disorders
  • Neurodegenerative diseases due to its neuroprotective properties.

Industrial Applications

The compound is utilized in:

  • The development of new materials.
  • As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the modulation of oxidative stress, inflammation, and cell proliferation pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural and Crystallographic Data of Selected Chalcones

Compound Name Substituents (R1, R2) Molecular Formula Crystal System Space Group Biological Activity (if reported) Reference
(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (Target) R1: 3-Bromophenyl; R2: 2,3,4-OMe C18H17BrO4 - - Not reported -
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one R1: 5-Bromothiophene; R2: 2,3,4-OMe C16H15BrO4S Monoclinic P21/c In silico lead identification
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one R1: 2-Bromophenyl; R2: 3,4-OMe C17H15BrO3 - - No activity data
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one R1: 3-Bromophenyl; R2: 3-F-phenyl C15H10BrFO - - Mechanical properties studied
(E)-1-(2,4-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (P13) R1: 2,4-Cl2; R2: 2,3,4-OMe C18H16Cl2O4 - - No antimalarial activity

Key Observations:

  • Substituent Position Sensitivity : The position of bromine significantly impacts molecular interactions. For example, replacing 3-bromophenyl (target compound) with 5-bromothiophene () alters aromatic stacking due to sulfur's larger atomic radius and reduced planarity (dihedral angle: 11.08° between thiophene and phenyl rings) .
  • Methoxy Group Influence : The 2,3,4-trimethoxyphenyl group in the target compound provides three electron-donating methoxy substituents, enhancing hydrogen bonding (e.g., C–H···O interactions) compared to dimethoxy analogues () .
  • Halogen vs. Methoxy Trade-offs : Compounds with electron-withdrawing groups (e.g., 2,4-dichlorophenyl in P13) lack antimalarial activity, whereas methoxy-rich derivatives (e.g., P2 in ) show efficacy, suggesting electron-donating groups are critical for certain bioactivities .

Biological Activity

Overview

(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities. Chalcones are characterized by two phenyl rings connected by an α,β-unsaturated carbonyl system, and this particular compound features a bromine atom and three methoxy groups that enhance its reactivity and potential therapeutic applications.

The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 2,3,4-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The resulting compound can be purified via recrystallization or column chromatography. Its molecular structure is critical for its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can induce apoptosis in cancer cells by enhancing caspase-3 activity and disrupting microtubule assembly . The compound demonstrated effective inhibition of cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Antioxidant Activity

The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This action is crucial for protecting cells from damage associated with various diseases, including cancer and inflammatory disorders .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. Its structural features allow it to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Antibacterial Activity

The presence of the bromine atom enhances the antibacterial properties of the compound. It has been reported to exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects comparable to established antibiotics.

The biological activities of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer progression and inflammation.
  • Signal Modulation : It modulates key signaling pathways related to cell proliferation and apoptosis.
  • Oxidative Stress Regulation : By reducing oxidative stress markers, it protects cellular integrity against damage.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar chalcones reveals variations in biological activity based on substitution patterns. For example:

CompoundStructureAnticancer ActivityAntioxidant Activity
(2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-onePara-bromo substitutionModerateHigh
(2E)-1-(3-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneDifferent methoxy arrangementLowModerate
(2E)-1-(3-Bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-oneDifferent methoxy arrangementHighHigh

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that at a concentration of 10 µM, the compound significantly inhibited cell growth in MDA-MB-231 cells by inducing apoptosis.
  • Animal Models : In vivo studies showed promising results in tumor reduction when administered to mice bearing xenograft tumors derived from breast cancer cells.

Q & A

Q. What are the optimal conditions for synthesizing (2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one to maximize yield and purity?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation , reacting a substituted acetophenone derivative with an aromatic aldehyde under acidic or basic conditions. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve both reactants (as seen in analogous chalcone syntheses) .
  • Catalyst : Thionyl chloride (SOCl₂) or NaOH can accelerate the reaction. For example, thionyl chloride in ethanol achieved high yields for structurally similar compounds .
  • Reaction time and temperature : 24–48 hours under reflux (70–80°C) is common.

Q. Table 1: Synthesis Parameters from Analogous Compounds

ParameterConditionsReference
SolventEthanol
CatalystThionyl chloride (0.05 mL)
Reaction TemperatureReflux (~78°C)
PurificationRecrystallization (ethanol/water)

Q. What spectroscopic techniques are essential for confirming the structure of this chalcone derivative?

Methodological Answer: A combination of NMR, IR, and mass spectrometry is critical:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the α,β-unsaturated ketone moiety shows characteristic downfield shifts for the enone protons (δ 7.5–8.5 ppm) .
  • IR : Confirms the carbonyl stretch (~1650–1700 cm⁻¹) and methoxy group vibrations (~2850 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers address low solubility during purification?

Methodological Answer:

  • Solvent mixtures : Use ethanol-water gradients for recrystallization, as demonstrated in analogous chalcone purifications .
  • Column chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for polar derivatives .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational predictions be resolved?

Methodological Answer: Discrepancies often arise from crystal packing effects or tautomerism . To resolve these:

  • X-ray crystallography : Provides unambiguous structural confirmation. For example, non-merohedral twinning was observed in a bromophenyl chalcone analog, requiring specialized refinement protocols .
  • DFT calculations : Compare experimental NMR/IR data with computed spectra. For instance, B3LYP/6-31G(d) simulations accurately predicted electronic properties in related compounds .

Q. What computational methods are suitable for studying electronic properties and reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nonlinear optical properties .
  • Molecular docking : Investigate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina, as applied in antimicrobial studies of methoxy-substituted chalcones .

Q. How does crystal packing influence physicochemical properties?

Methodological Answer: Intermolecular interactions (e.g., C–H···O, π-π stacking) dictate stability and solubility. For example:

  • Crystallographic data (orthorhombic Pbca space group, a = 9.4305 Å, b = 13.9334 Å) revealed strong hydrogen bonding in a dichlorophenyl analog, enhancing thermal stability .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., van der Waals vs. hydrogen bonding) .

Q. Table 2: Crystallographic Data for Related Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)R FactorReference
Dichlorophenyl analogPbca9.430513.933425.64170.043
Bromothiophene analogP2₁/c10.21412.87614.3320.045

Q. What strategies validate the compound's biological activity mechanisms?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (MIC/MBC) against S. aureus and E. coli, comparing results with positive controls (e.g., chloramphenicol) .
  • ROS detection : Employ fluorescence probes (e.g., DCFH-DA) to assess antioxidant activity in methoxy-substituted chalcones .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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